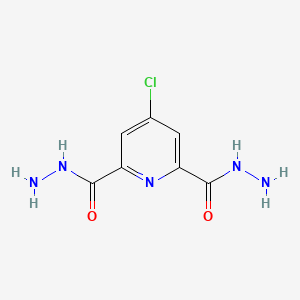

4-Chloropyridine-2,6-dicarbohydrazide

Description

4-Chloropyridine-2,6-dicarbohydrazide is a pyridine-based hydrazide derivative characterized by a central pyridine ring substituted with chlorine at the 4-position and carbohydrazide groups at the 2- and 6-positions. Its structure enables diverse supramolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for designing functional materials or sensors. Instead, extensive data exists for its structural analogs, such as pyridine-2,6-dicarbohydrazide (pdch) and its Schiff base derivatives.

Properties

IUPAC Name |

4-chloropyridine-2,6-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEZLSRZGGPXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)NN)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285425 | |

| Record name | 4-chloropyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-29-0 | |

| Record name | 4-chloropyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyridine-2,6-dicarbohydrazide typically involves the reaction of 4-chloropyridine-2,6-dicarboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory methods. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-2,6-dicarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide groups to other functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Chloropyridine-2,6-dicarbohydrazide serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the development of compounds with potential therapeutic effects, including:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized derivatives can inhibit the growth of bacterial strains, making them potential candidates for new antibiotic therapies .

- Anticancer Compounds : The compound has been investigated for its potential anticancer properties. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that they may be developed into effective chemotherapeutic agents .

Coordination Chemistry

The coordination properties of this compound have been extensively studied. Its ability to form complexes with transition metals enhances its utility in various applications:

- Metal Complexes : Research has shown that this compound can form stable complexes with metals such as nickel and zinc. These complexes have been characterized and found to exhibit interesting catalytic properties .

- Catalysis : The metal complexes derived from this compound are being explored for their catalytic capabilities in organic transformations, including oxidation and reduction reactions. This positions them as valuable tools in synthetic organic chemistry .

Material Science

In material science, this compound is being investigated for its potential applications in the development of functional materials:

- Molecular Switches : The compound's structural characteristics make it a candidate for use in molecular switches and sensors. Its derivatives can undergo isomerization, which is a key feature for applications in smart materials and devices .

- Polymeric Materials : The incorporation of this compound into polymer matrices has been explored to enhance the thermal and mechanical properties of the resulting materials. This application is particularly relevant in the development of advanced composites .

Data Table: Applications Overview

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated that specific modifications led to enhanced antimicrobial activity against resistant bacterial strains. The results indicated a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Catalytic Applications

Research on metal complexes derived from this compound showed promising results in catalyzing oxidation reactions. The study highlighted the efficiency of these complexes compared to traditional catalysts, paving the way for greener synthetic methods.

Mechanism of Action

The mechanism of action of 4-Chloropyridine-2,6-dicarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The carbohydrazide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-2,6-dicarbohydrazide (pdch)

Structure and Synthesis: Pyridine-2,6-dicarbohydrazide (pdch) is synthesized via hydrazinolysis of dimethyl pyridine-2,6-dicarboxylate using hydrazine hydrate . Unlike 4-Chloropyridine-2,6-dicarbohydrazide, pdch lacks the chlorine substituent, reducing steric hindrance and altering electronic properties.

Coordination Chemistry: pdch forms stable complexes with metal ions (e.g., Cu²⁺, Fe³⁺) through its carbohydrazide groups. For example, its nitrate salt (pdch·HNO₃) exhibits a 3D hydrogen-bonded network via N–H···O and N–H···N interactions .

Supramolecular Assembly :

pdch derivatives, such as N'2,N'6-bis(pyridin-2-ylmethylene)pdch, form planar structures with dihedral angles <10° between pyridine rings, enabling π-conjugation and weak intermolecular interactions (C–H···O/N) . Chlorination at the 4-position might disrupt planarity, affecting packing efficiency and optical properties.

Schiff Base Derivatives

Structural Variations :

Schiff bases derived from pdch (e.g., N'2,N'6-bis(acetylthiophene)pdch) are synthesized by condensing pdch with aldehydes or ketones . These derivatives exhibit extended conjugation and enhanced luminescence. For instance, a pdch-based Schiff base acts as a turn-off fluorescent sensor for Fe³⁺ with a detection limit of 1.2 µM .

Comparative Reactivity: The 4-chloro group in this compound may alter Schiff base formation kinetics or steric accessibility. For example, pdch derivatives with bulky substituents (e.g., indole-3-carboxaldehyde) require refluxing in ethanol for 6 hours , whereas chlorine’s electronegativity might accelerate imine bond formation.

Metal Complexes

Lanthanide Coordination :

pdch-based ligands form polynuclear lanthanide complexes (e.g., [Gd₆L₂] clusters) with magnetocaloric effects and single-molecule magnetism . The 4-chloro substituent could modulate ligand field strength, impacting magnetic anisotropy in analogous complexes.

Transition Metal Binding: Pdch binds Cu²⁺ and Fe³⁺ via its N,O-donor sites, forming octahedral or square-planar geometries . Chlorination at the 4-position may enhance Lewis acidity at the pyridine nitrogen, altering redox behavior or catalytic activity.

Data Tables

Table 2: Spectroscopic and Magnetic Properties

Research Findings and Implications

- Steric and Electronic Effects : The absence of a 4-chloro group in pdch allows for planar molecular conformations, critical for π-π interactions in crystal packing . Chlorination may introduce steric clashes or electronic perturbations, reducing symmetry in supramolecular assemblies.

- Sensor Performance : Pdch-based Schiff bases show high selectivity for Pb²⁺ and Fe³⁺ due to rigid conjugation and N,O-chelation . The 4-chloro variant could improve selectivity for softer metal ions (e.g., Ag⁺) via enhanced Lewis acidity.

- Green Synthesis: Mechanochemical synthesis of pdch derivatives using deep eutectic solvents (DES) achieves 57% yield in 20 minutes . Chlorinated analogs might require optimized conditions due to altered solubility.

Biological Activity

4-Chloropyridine-2,6-dicarbohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is derived from 4-chloropyridine-2,6-dicarboxylic acid through the formation of hydrazide linkages. Its chemical formula is , and it exhibits significant solubility in polar solvents, which enhances its bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains. The compound shows potent activity against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Antioxidant Effects : It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

-

Antimicrobial Mechanism :

- The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- It has been observed to interact with DNA and RNA synthesis pathways in bacteria, leading to cell death.

- Anticancer Mechanism :

-

Antioxidant Mechanism :

- The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This data indicates that the compound exhibits significant antibacterial properties, particularly against E. coli .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability significantly:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 20 |

The results suggest that the compound effectively inhibits cancer cell proliferation through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.